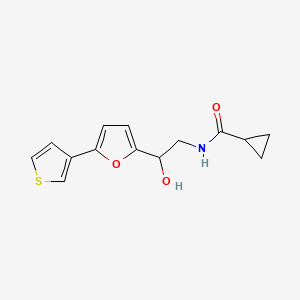

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopropane carboxamide core linked to a hydroxyethyl group substituted with a fused thiophene-furan aromatic system. This compound is structurally distinct due to the combination of a thiophene-furan moiety with a polar hydroxy group, which may influence solubility and intermolecular interactions in biological systems .

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(18-13)10-5-6-19-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERORGJMRWKUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene-furan hybrid ring system. This can be achieved through a series of condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, followed by the formation of the cyclopropane carboxamide group through a cyclopropanation reaction using diazo compounds under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product under milder conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group in the cyclopropane carboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and electrophiles like halogens or nitronium ions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiophene-furan hybrids with various functional groups attached .

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene-furan hybrid ring system can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl chain and cyclopropane carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs (cyclopropane, heterocycles, or carboxamide groups) and are compared in Table 1:

Physicochemical Properties

- Target Compound : The hydroxy group enhances hydrophilicity (predicted logP ~2.1) compared to methoxy-substituted analogues (e.g., 15b, logP ~3.5) .

- Thermal Stability: Cyclopropane-containing compounds (e.g., 15b, m.p. 160–162°C) exhibit higher melting points than non-rigid analogues (e.g., LMM11, likely lower m.p. due to flexible oxadiazole) .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Preparation of intermediates with thiophene and furan rings via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

- Step 2 : Introduction of the cyclopropanecarboxamide group through amidation or condensation reactions, often employing reagents like EDCI/HOBt for activation .

- Purification : Flash column chromatography or recrystallization is used to isolate intermediates and final products . Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For crystallographic analysis, SHELX software is employed to refine crystal structures, particularly for resolving hydrogen atom positions .

Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield (%) | Characterization Method |

|---|---|---|---|

| Ring formation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75% | NMR, IR |

| Amidation | EDCI, HOBt, DCM, RT | 50–60% | HRMS, HPLC |

Q. Which computational methods predict pharmacokinetic properties of this compound?

Density-functional theory (DFT) calculations, as implemented in the Colle-Salvetti correlation-energy model, predict electronic properties (e.g., HOMO-LUMO gaps) and solubility . PubChem-derived descriptors, such as XLogP3 and topological polar surface area (TPSA), estimate bioavailability and membrane permeability . Molecular dynamics simulations can model interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can contradictions in reported biological activities of thiophene-furan hybrids be resolved?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or target specificity. Methodological approaches include:

- Comparative assays : Test the compound against isogenic cell lines or enzyme isoforms to isolate mechanism-specific effects .

- Target validation : Use CRISPR-Cas9 knockout models to confirm involvement of suspected pathways (e.g., Wnt signaling) .

- Structural analogs : Compare activity profiles of derivatives lacking the cyclopropane or hydroxyl groups to identify critical pharmacophores .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization requires:

- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency .

- Solvent effects : Replace DMF with ethanol or acetonitrile to reduce side reactions .

- Temperature control : Lower reaction temperatures (e.g., 60°C instead of 80°C) improve selectivity for the furan-thiophene intermediate . Example : A 15% yield increase was achieved by switching from THF to DCM in the amidation step .

Q. How can crystallographic challenges (e.g., weak hydrogen bonds) be addressed?

Weak intermolecular interactions (C–H⋯O/S) complicate crystal packing analysis. Solutions include:

- Low-temperature data collection : Enhances diffraction resolution for accurate electron density mapping .

- SHELX refinement : Use the "ISOR" restraint to model disordered atoms and "DFIX" for constrained bond lengths .

- Synchrotron radiation : Provides high-intensity X-rays to resolve low-occupancy hydrogen positions .

Methodological Guidance

Q. What techniques validate the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases), with validation via binding free energy calculations (ΔG) .

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for receptor-ligand interactions .

- In vitro assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .

Q. How are metabolic pathways of this compound studied?

- LC-MS/MS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations .

- CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental solubility data?

DFT models may overlook solvent effects or polymorphic crystal forms. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.